N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Potential as a PET Ligand for CB1 Receptors
Research led by Kumar et al. (2004) describes the synthesis and in vitro evaluation of a potential imaging agent for CB1 receptors using positron emission tomography (PET). The compound demonstrated selective labeling of CB1 receptors in sections of the human brain, indicating its potential utility in neurological research for mapping CB1 receptor distribution and density (Kumar et al., 2004).
Synthesis and Pharmacological Evaluation
Another study by Lalinde et al. (1990) focuses on the synthesis and intravenous analgesic activity of a series of compounds, highlighting the methoxyacetamide pharmacophore for its optimal analgesic potency. While this study primarily concerns analgesic properties, it provides insights into the synthetic versatility and pharmacological potential of compounds with similar structures (Lalinde et al., 1990).
Antisecretory Activity for Gastric Acid Secretion
The work of Ueda et al. (1991) explores the synthesis of compounds for their antisecretory activity against histamine-induced gastric acid secretion. The study reveals that certain derivatives possess potent activity, offering a starting point for developing new therapeutic agents for gastrointestinal disorders (Ueda et al., 1991).
Insecticidal Activity
Research conducted by Bakhite et al. (2014) investigates the synthesis and toxicity of pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity. This highlights the compound's relevance in agricultural research for developing new insecticides (Bakhite et al., 2014).
Cytotoxicity and Antitumor Agents
Hassan et al. (2014) discuss the synthesis, characterization, and in vitro cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, indicating their potential as antitumor agents. This research contributes to the ongoing search for effective cancer therapies (Hassan et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-26-14-7-5-13(6-8-14)23-17(15-11-27-12-16(15)21-23)20-18(24)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFKFKNSCVVKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.